2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one

Vue d'ensemble

Description

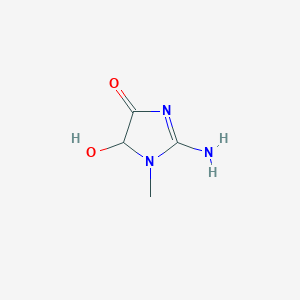

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Mécanisme D'action

Target of Action

It is likely that this compound interacts with multiple targets in the body, similar to its parent compound, creatinine .

Mode of Action

It is believed to arise as an oxidative metabolite of creatinine

Biochemical Pathways

5-Hydroxycreatinine is thought to be involved in the metabolism of creatinine, where it arises as an oxidative metabolite

Pharmacokinetics

As an oxidative metabolite of creatinine, it is likely that it shares some pharmacokinetic properties with creatinine .

Result of Action

It has been suggested that it may play a role in the production of the uremic toxin, methylguanidine, from creatinine in uremic patients .

Analyse Biochimique

Biochemical Properties

5-Hydroxycreatinine is involved in biochemical reactions as an oxidative metabolite of creatinine

Cellular Effects

It has been identified as a new toxin candidate in uremic patients , suggesting that it may have significant effects on cellular processes in these individuals.

Molecular Mechanism

It is believed to arise from the oxidative metabolism of creatinine

Temporal Effects in Laboratory Settings

It has been isolated from the urine of uremic patients , suggesting that it may have long-term effects on cellular function in these individuals.

Metabolic Pathways

5-Hydroxycreatinine is believed to be involved in the metabolic pathway of creatinine, arising as an oxidative metabolite

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ketones with amidines under oxidative conditions. For instance, a one-pot oxidative condensation of ketones and amidines can be employed, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve the use of catalysts such as nickel or palladium to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while substitution reactions can yield a variety of substituted imidazole derivatives.

Applications De Recherche Scientifique

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential role in biological systems, including its presence as a post-translational modification in proteins.

Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug development for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-3-methyl-4H-imidazol-5-one: This compound is structurally similar but lacks the hydroxy group at the 4-position.

Imidazole: A simpler structure that forms the core of many biologically active molecules.

Histidine: An amino acid that contains an imidazole ring and is involved in various metabolic processes.

Uniqueness

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is unique due to the presence of both amino and hydroxy groups on the imidazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

2-Amino-4-hydroxy-3-methyl-4H-imidazol-5-one, commonly referred to as 5-hydroxycreatinine, is a heterocyclic compound that plays a significant role in various biological processes. It is primarily recognized as an oxidative metabolite of creatinine, which is a waste product formed from muscle metabolism. This compound has garnered attention due to its potential implications in renal function and its involvement in the pathophysiology of chronic kidney disease (CKD).

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring with amino and hydroxy functional groups, which contribute to its unique reactivity and biological activity. The presence of these groups allows for diverse interactions within biological systems, influencing both its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily linked to its role in the metabolism of creatinine. It is believed to interact with multiple targets in the body, similar to creatinine. Key mechanisms include:

- Oxidative Metabolism : The compound arises from the oxidative metabolism of creatinine, leading to the formation of reactive metabolites that may exert toxic effects, particularly in uremic patients.

- Role in Uremic Toxins : It has been implicated in the production of methylguanidine, a known uremic toxin that accumulates in patients with renal impairment .

- Antioxidant Activity : As a metabolite of creatinine, it exhibits antioxidant properties, scavenging hydroxyl radicals and potentially mitigating oxidative stress .

Biological Activities

Research indicates several biological activities associated with this compound:

1. Renal Implications

The compound's role as a metabolite of creatinine highlights its significance in renal physiology. Elevated levels are often observed in patients with CKD, correlating with disease severity .

2. Toxicological Effects

Studies have suggested that it may act as a nephrotoxin under certain conditions, contributing to renal dysfunction through oxidative stress mechanisms .

Case Study 1: Oxidative Stress in CKD

A study highlighted the correlation between elevated levels of 5-hydroxycreatinine and increased oxidative stress markers in CKD patients. The findings suggested that as renal function declines, the accumulation of this metabolite may exacerbate oxidative damage, leading to further renal impairment .

Case Study 2: Antioxidant Properties

Research indicated that 5-hydroxycreatinine can scavenge hydroxyl radicals effectively. In vitro studies demonstrated that it could reduce oxidative stress markers in renal cells exposed to harmful conditions .

Data Tables

Propriétés

IUPAC Name |

5-hydroxy-2-imino-1-methylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h3,9H,1H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPRZPBBUJEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133882-98-1 | |

| Record name | Creatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133882981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.